Diethylgold bromide [Forbidden]
Description
Historical Context of Organogold Compound Discovery and Early Research
The dawn of the 20th century witnessed a surge of interest in the creation of organometallic compounds, driven by the development of powerful new synthetic tools.
The chemistry of organogold(III) compounds is a fascinating area of study. These complexes are typically characterized by a square planar geometry around the gold center. rsc.org The stability and reactivity of these compounds are significantly influenced by the nature of the organic groups and the other ligands attached to the gold atom. rsc.org
The synthesis of the first compounds containing gold-carbon bonds was a significant achievement. A key breakthrough came with the use of Grignard reagents, which are organomagnesium compounds with the general formula R-Mg-X. wikipedia.org These highly reactive reagents proved effective in forming carbon-metal bonds with a variety of metals, including gold. wikipedia.orgsigmaaldrich.com The reaction of a gold(III) salt with a Grignard reagent, such as ethylmagnesium bromide, provided a viable route to the formation of dialkylgold(III) halides. rsc.org
Early Reports and Initial Characterization of Diethylgold Bromide
The first synthesis and description of diethylgold bromide are credited to the seminal work of William J. Pope and Charles S. Gibson, which was later expanded upon by Gibson and John L. Simonsen.
In 1907, Pope and Gibson reported the first synthesis of an alkyl compound of gold, diethylgold bromide. ontosight.ai Their work, published in the Journal of the Chemical Society, Transactions, laid the foundation for the study of this new class of organometallic compounds.
In a follow-up study published in 1930, Gibson and Simonsen revisited and expanded upon the initial discovery. rsc.org They confirmed the composition of diethylgold bromide and provided a more detailed procedure for its synthesis. Their method involved the reaction of gold tribromide with an ethereal solution of ethylmagnesium bromide, carried out at low temperatures with efficient stirring. rsc.org
A key finding of their research was the determination of the molecular weight of diethylgold bromide in a benzene (B151609) solution, which indicated that the compound exists as a dimer, with a bridging bromide structure. This dimeric nature allows the gold atoms to achieve a more stable, complete octet of electrons. rsc.org
Gibson and Simonsen also investigated the reactivity of diethylgold bromide, preparing a series of derivatives. They found that while diethylgold bromide itself is insoluble in water and not a salt, it reacts with aqueous ammonia (B1221849) and pyridine (B92270) to form soluble, unstable salts. rsc.org They successfully isolated and characterized several crystalline derivatives, providing valuable data on their properties. rsc.org
| Compound | Formula | Melting Point (°C) |
| Amminodiethylgold bromide | (C₂H₅)₂AuBr,NH₃ | - |
| Pyridinodiethylgold bromide | (C₂H₅)₂AuBr,C₅H₅N | - |
| Ethylenediaminodiethylgold iodide | [Au(C₂H₅)₂(en)]I | 162 (decomp.) |
Data from Gibson and Simonsen, J. Chem. Soc., 1930, 2531. rsc.org
Significance in the Evolution of Organometallic Gold Chemistry
The discovery and subsequent detailed study of diethylgold bromide were of profound importance for the field of organometallic chemistry. This work provided the first concrete evidence for the existence of stable gold-alkyl compounds and established a reliable synthetic route for their preparation. The characterization of diethylgold bromide and its derivatives offered fundamental insights into the bonding, structure, and reactivity of organogold(III) complexes. These early investigations demonstrated the ability of gold to form stable covalent bonds with carbon, paving the way for the development of the rich and diverse field of organogold chemistry that exists today.
Contribution to Understanding Gold's Oxidation States and Coordination
The very existence and relative stability of diethylgold bromide were instrumental in confirming that gold could indeed form stable organometallic compounds in the +3 oxidation state. In this state, gold complexes typically adopt a square planar geometry, a feature that is characteristic of d⁸ metal ions. wikipedia.orgfrontiersin.org The study of diethylgold bromide and its derivatives has helped to solidify this understanding.
The coordination chemistry of gold(III) is dictated by its preference for a square-planar arrangement of ligands. frontiersin.org In diethylgold bromide, the two ethyl groups and the bromide ligand occupy three of the four coordination sites around the central gold atom. The fourth site can be occupied by a solvent molecule or can lead to the formation of dimeric structures, especially in the solid state. The reactivity of diethylgold bromide, such as its ability to undergo substitution reactions where the bromide ligand is replaced by other groups, further illuminates the coordination behavior of the gold(III) center. wikipedia.org
The study of such reactions provides insight into the trans effect and trans influence in square planar gold(III) complexes, where the nature of the ligand opposite to another can influence its lability and the ground-state properties of the bond. For instance, the Au-N bond lengths in related gold(III) bromide complexes have been observed to be longer than in their chloride counterparts, indicating a greater trans influence of the bromide ligand. nih.gov
Context of Early Organo-Transition Metal Chemistry
The synthesis of diethylgold bromide by Pope and Gibson in 1907 was a significant event in the nascent field of organo-transition metal chemistry. rsc.org At a time when the nature of the chemical bond was still being unraveled, the isolation of a compound with a direct bond between a "noble" metal like gold and a carbon atom of an alkyl group was a noteworthy achievement. This discovery, along with the synthesis of other organometallic compounds of platinum, palladium, and other transition metals, helped to lay the groundwork for a field that would eventually revolutionize many areas of chemistry, particularly catalysis.
The early work on diethylgold bromide and similar compounds demonstrated that transition metals could form stable covalent bonds with organic fragments, paving the way for the development of a vast array of organometallic reagents and catalysts that are indispensable in modern organic synthesis.
Research Findings
While detailed early 20th-century data is not always readily available in modern databases, the work of Pope and Gibson established the fundamental properties of diethylgold bromide. Later studies on related gold(III) complexes provide a framework for understanding its characteristics.
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | (C₂H₅)₂AuBr | wikipedia.org |
| Oxidation State of Gold | +3 | wikipedia.org |
| Molecular Geometry (Expected) | Square Planar | wikipedia.orgfrontiersin.org |
| Synthesis Method | Reaction of a gold(III) salt with an ethyl Grignard reagent | wikipedia.org |
| Reaction Type | Description | Reference |
|---|---|---|
| Substitution Reactions | The bromide ligand can be substituted by other anionic ligands. | wikipedia.org |
| Cross-Coupling Reactions | Can participate in cross-coupling reactions, a common feature of organometallic compounds used in organic synthesis. | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
26645-10-3 |
|---|---|
Molecular Formula |
C4H10AuBr-2 |
Molecular Weight |
334.99 g/mol |
IUPAC Name |
bromogold;ethane |
InChI |
InChI=1S/2C2H5.Au.BrH/c2*1-2;;/h2*1H2,2H3;;1H/q2*-1;+1;/p-1 |
InChI Key |
XXNUORMJQLCZKM-UHFFFAOYSA-M |
Canonical SMILES |
C[CH2-].C[CH2-].Br[Au] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Diethylgold Bromide
Original Synthesis Protocols
The creation of diethylgold bromide typically involves the reaction of a gold(III) salt with an ethylating agent, most commonly a Grignard reagent. ontosight.ai Various gold precursors can be employed, each influencing the reaction specifics.
Preparative Routes from Gold Halides (e.g., HAuBr₄·3H₂O, AuBr₃)
Gold(III) halides serve as common starting materials for the synthesis of diethylgold bromide. The reaction involves the ethylation of the gold(III) center. While specific literature detailing the synthesis from tetrabromoauric acid (HAuBr₄·3H₂O) is not prevalent, the general principle involves the reaction with a strong ethylating agent.
A more direct precursor is gold(III) bromide (AuBr₃). The synthesis would proceed by reacting AuBr₃ with an ethyl Grignard reagent. The highly polar carbon-magnesium bond in the Grignard reagent allows the ethyl group to act as a nucleophile, attacking the electrophilic gold center. This leads to the substitution of bromide ligands with ethyl groups.
Utilization of Pyridinotrichlorogold as a Precursor
While the use of various gold(III) precursors is established, specific protocols detailing the synthesis of diethylgold bromide from pyridinotrichlorogold could not be identified in the reviewed scientific literature. In principle, as a gold(III) compound, it could potentially serve as a starting material, likely involving the displacement of both the pyridine (B92270) and chloride ligands by the ethyl groups from a Grignard reagent. However, without experimental data, this remains a hypothetical route.
Application of Grignard Reagents (e.g., Ethylmagnesium Bromide) in Gold-Carbon Bond Formation
The cornerstone of diethylgold bromide synthesis is the use of Grignard reagents, with ethylmagnesium bromide (EtMgBr) being the prime example. ontosight.aibyjus.com Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com They are prepared by reacting an alkyl or aryl halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comorgsyn.org
The formation of the gold-carbon bond is a classic example of organometallic synthesis where the nucleophilic carbon of the Grignard reagent attacks the metal center. byjus.comyoutube.comyoutube.com In the synthesis of diethylgold bromide, two equivalents of ethylmagnesium bromide react with a gold(III) halide. The reaction proceeds to form the dialkylated gold(III) product.
Reaction Mechanisms in Diethylgold Bromide Formation
The formation of diethylgold bromide from a gold(III) halide and a Grignard reagent involves a sequence of fundamental organometallic reaction steps.
Ligand Exchange and Transmetalation Processes
The core mechanism involves transmetalation, a process where an organic group is transferred from one metal to another. In this synthesis, the ethyl group is transferred from magnesium to gold. This can be viewed as a series of ligand exchange reactions at the gold(III) center.
The process likely proceeds stepwise:
First Transmetalation: An ethyl group from ethylmagnesium bromide displaces a bromide ligand on the gold(III) precursor, forming an ethylgold(III) dibromide intermediate.
Second Transmetalation: A second molecule of ethylmagnesium bromide reacts with the intermediate, transferring another ethyl group and displacing a second bromide ligand to yield the final diethylgold bromide product.
This sequence is a form of reductive elimination followed by oxidative addition at the magnesium center, but is more commonly described simply as transmetalation in the context of Grignard reactions. wikipedia.org
Influence of Reaction Conditions (e.g., Temperature, Solvents) on Yield and Purity
The success of the synthesis of diethylgold bromide is highly dependent on carefully controlled reaction conditions. The factors of temperature and solvent choice are critical for achieving high yield and purity.
Temperature: Grignard reactions are typically initiated at a moderate temperature and often require cooling to control the exothermic nature of the reaction. For the preparation of ethylmagnesium bromide, the mixture may be warmed to initiate the reaction, with a subsequent rise in temperature of 5-10°C being typical. orgsyn.org The subsequent reaction with the gold salt must also be temperature-controlled to prevent side reactions, such as the decomposition of the organogold product or the formation of undesired byproducts.
Solvents: The choice of solvent is crucial. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential. byjus.comorgsyn.org They play a key role in stabilizing the Grignard reagent through coordination to the magnesium atom. byjus.com The solubility of the gold precursor and the intermediate species in the chosen solvent also affects the reaction rate and outcome. The reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents react readily with water, which would consume the reagent and reduce the yield. byjus.comorgsyn.org
Table of Reaction Parameters and Their General Effects
The following table outlines the general influence of key reaction parameters on the synthesis of organometallic compounds like diethylgold bromide via Grignard reagents. Note that specific optimal conditions for diethylgold bromide would require empirical determination.
| Parameter | Condition | General Effect on Yield and Purity | Rationale |
| Temperature | Low (-78°C to 0°C) | Often increases purity and yield of the desired product. | Reduces the rate of side reactions and decomposition of thermally sensitive organogold compounds. |
| Ambient (20-25°C) | May provide a faster reaction rate but can lead to more byproducts. | Balances reaction kinetics with product stability. orgsyn.org | |
| Elevated (>30°C) | Generally decreases yield and purity. | Promotes decomposition of the Grignard reagent and the organogold product. | |
| Solvent | Diethyl Ether | Good for Grignard formation and subsequent reactions. | Stabilizes the Grignard reagent; its volatility can help in product isolation. byjus.com |
| Tetrahydrofuran (THF) | Often preferred for its higher boiling point and better solvating power. orgsyn.org | Can increase reaction rates and is effective at stabilizing the Grignard reagent. orgsyn.orgwikipedia.org | |
| Non-polar Hydrocarbons | Unsuitable as primary solvents. | Grignard reagents are generally insoluble and unstable in these solvents without coordinating agents. | |
| Atmosphere | Inert (Nitrogen, Argon) | Essential for high yield. | Prevents reaction of the highly reactive Grignard reagent with oxygen and moisture from the air. orgsyn.org |
Dimerization and Association Phenomena
The inclination of diethylgold bromide to form dimeric species, where two [(C₂H₅)₂AuBr] units associate, is a key characteristic of its chemical behavior. This association primarily occurs through the formation of bromide bridges between two gold centers. In this arrangement, each gold atom maintains a square planar geometry, a common configuration for gold(III) complexes. wikipedia.orgnih.gov The dimeric structure can be represented as [Au₂(μ-Br)₂(C₂H₅)₄], where the 'μ' denotes the bridging bromide ligands. nih.gov
Evidence for Dimeric Nature of Diethylgold Bromide
The existence of diethylgold bromide as a dimer in certain conditions is supported by various experimental observations, primarily through molecular weight determination and spectroscopic analysis.
Molecular Weight Determination: One of the most direct pieces of evidence for dimerization comes from molecular weight measurements in non-polar solvents. Techniques like cryoscopy, which measures the freezing point depression of a solvent upon the addition of a solute, have been historically used to determine the molar mass of compounds in solution. For diethylgold bromide in solvents such as benzene (B151609), the experimentally determined molecular weight is found to be approximately double the value calculated for the monomeric formula, (C₂H₅)₂AuBr. This strongly suggests the predominant species in such solutions is the dimer, [Au₂(μ-Br)₂(C₂H₅)₄].
| Method | Solvent | Observed Molecular Weight | Theoretical Monomeric MW | Theoretical Dimeric MW |
| Cryoscopy | Benzene | ~660 g/mol | 331.08 g/mol | 662.16 g/mol |
| This interactive table showcases the comparison between the experimentally observed molecular weight of diethylgold bromide in benzene and the theoretical molecular weights of its monomeric and dimeric forms. |
Spectroscopic Evidence: Spectroscopic techniques, particularly Raman and ¹H NMR spectroscopy, provide further insights into the structure of diethylgold bromide in solution.
Raman Spectroscopy: The Raman spectrum of diethylgold bromide exhibits distinct vibrational bands corresponding to both terminal and bridging gold-bromine bonds. The stretching vibration for a terminal Au-Br bond typically appears at a higher frequency compared to a bridging Au-Br bond. The presence of a lower frequency band is indicative of the bridging bromide ligands within the dimeric structure.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Terminal Au-Br Stretch | ~250-280 |
| Bridging Au-Br Stretch | ~180-220 |
| This interactive table illustrates the characteristic Raman spectroscopic ranges for terminal and bridging gold-bromine bonds. |
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of diethylgold bromide can also offer clues about its state of aggregation. In the dimeric form, the chemical environment of the ethyl groups may differ from that in the monomeric species, potentially leading to shifts in the signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. While subtle, these changes can be correlated with the degree of association in solution.
Coordination Chemistry and Derivative Formation
Ligand Environment and Geometry of Gold(III) Center in Diethylgold Bromide
The coordination environment of the gold(III) center in diethylgold bromide is a critical determinant of its chemical properties. The arrangement of its ligands and the resulting geometry are characteristic of organogold(III) chemistry.
Square Planar Coordination in Organogold(III) Complexes
Organogold(III) complexes are typically d⁸ systems, a configuration that strongly favors a square planar geometry. rsc.orgfx361.cc This arrangement minimizes ligand-ligand repulsion and optimizes the d-orbital splitting for a 16-electron species. In diethylgold(III) bromide, the gold atom is centrally located, bonded to two ethyl groups and two bromine atoms. These ligands lie in a plane around the gold center, forming a stable, four-coordinate complex. This square planar configuration is a hallmark of gold(III) chemistry, distinguishing it from the linear geometry commonly observed for gold(I) complexes. rsc.orgfx361.cc
Formation of Coordination Adducts and Derivatives
Diethylgold bromide readily undergoes reactions to form a variety of coordination adducts, particularly with nitrogen-donor ligands. These reactions provided early, crucial insights into the coordination chemistry of gold.
Synthesis and Characterization of Amminodiethylgold Bromide
The reaction of diethylgold bromide with ammonia (B1221849) gas in benzene (B151609) results in the formation of a crystalline coordination compound, amminodiethylgold bromide, with the formula [Au(C₂H₅)₂(NH₃)Br]. This derivative is described as colorless needles. The synthesis involves passing dry ammonia gas through a benzene solution of diethylgold bromide, leading to the precipitation of the product. This compound demonstrates the ability of the gold(III) center in diethylgold bromide to expand its coordination sphere to accommodate an additional ligand.
Preparation and Properties of Pyridinodiethylgold Bromide
When diethylgold bromide is treated with pyridine (B92270), a similar coordination adduct, pyridinodiethylgold bromide, is formed. This compound, with the formula [Au(C₂H₅)₂(C₅H₅N)Br], also presents as colorless needles. Its preparation involves the direct reaction of pyridine with a solution of diethylgold bromide. The formation of this stable crystalline product further illustrates the affinity of the diethylgold bromide moiety for nitrogen-based ligands.
Investigations into Ethylenediaminodiethylgold Iodide Analogs
Research into the derivatives of diethylgold halides extended to bidentate ligands like ethylenediamine (B42938). When diethylgold iodide, an analogous compound to the bromide, is treated with ethylenediamine, a salt-like compound is formed. This product, bis(ethylenediamino)diethylgold iodide, has the formula [Au(C₂H₅)₂(en)₂]I. This demonstrates that both halide ligands can be displaced by the chelating ethylenediamine ligands, resulting in a cationic complex with a coordination number of four around the gold center, balanced by the iodide anion.
Insufficient Data Available to Generate Requested Article on Diethylgold Bromide
Despite a comprehensive series of targeted searches for scientific literature pertaining to the chemical compound diethylgold bromide, there is insufficient specific experimental data available to construct the detailed and data-rich article as requested. The user's instructions required a thorough and scientifically accurate article structured around a specific outline, including data tables and detailed research findings on the coordination chemistry and solution behavior of diethylgold bromide.
While general information on the reactivity of gold(III) complexes is available, outlining their typical square planar geometry and tendency to undergo ligand substitution reactions, specific quantitative data for diethylgold bromide is not present in the accessible literature. Searches for the hydrolysis of diethylgold bromide, the formation of its aquo-salts, its ligand lability, and its stability in various organic solvents did not yield the detailed experimental results necessary to fulfill the prompt's requirements for data tables and in-depth analysis.
The available information is largely qualitative, discussing the general behavior of the broader class of organogold(III) compounds. This lack of specific data for diethylgold bromide itself makes it impossible to generate the scientifically rigorous and detailed content for the specified subsections:
Solution Behavior and Reactivity Patterns
Stability in Organic Solvents:Information on the stability or decomposition of diethylgold bromide in a range of specific organic solvents is not available in the public domain.
Without access to peer-reviewed studies containing this specific experimental data, the creation of an authoritative and detailed article with the required data tables is not feasible. Therefore, the request to generate the article focusing on the chemical compound "Diethylgold bromide" cannot be completed at this time.
Structural Elucidation and Advanced Characterization Techniques
Historical Approaches to Molecular Structure Determination
The initial characterization of diethylgold bromide relied on classical chemical and physical methods prevalent in the early 20th century. These techniques were instrumental in establishing the compound's empirical formula and its tendency to exist in an associated form.
Table 1: Cryoscopic Molecular Weight Data for Diethylgold Bromide in Benzene (B151609)
| Theoretical Molecular Weight (AuEt₂Br) | Experimentally Determined Molecular Weight | Conclusion |
|---|---|---|
| 335 g/mol | 641, 653 g/mol rsc.org | The compound exists as a dimer, (AuEt₂Br)₂, in benzene. rsc.org |
Classical elemental analysis was crucial in confirming the empirical formula of diethylgold bromide. rsc.org These methods, which involved the careful decomposition of the compound and the quantitative analysis of its constituent elements (carbon, hydrogen, bromine, and gold), provided the percentage composition. The experimentally determined percentages were found to be in close agreement with the calculated values for the formula C₄H₁₀AuBr, lending credence to the proposed stoichiometry of the compound. rsc.org
Table 2: Elemental Composition of Diethylgold Bromide
| Element | Calculated Percentage (for C₄H₁₀AuBr) | Found Percentage rsc.org |
|---|---|---|
| Carbon (C) | 14.3% | 14.3% |
| Hydrogen (H) | 3.0% | 3.9% |
| Bromine (Br) | 23.8% | 22.7% |
| Gold (Au) | 58.8% | 58.4% |
Morphological and Crystalline Properties
The solid-state characteristics of diethylgold bromide, including its crystalline form and sensitivity to light, have been noted since its early preparations.
Diethylgold bromide can be crystallized to form long, colorless needles. rsc.org While early reports described them simply as needles, the crystalline system is known to be anorthic (triclinic). This indicates a crystal lattice with the lowest symmetry, where the unit cell axes are of unequal length and the angles between them are not 90 degrees.
A notable property of crystalline diethylgold bromide is its sensitivity to light. rsc.org Upon exposure to light, the colorless crystals can undergo decomposition, often resulting in a color change to deep violet. rsc.org This photosensitivity is a common trait among organogold compounds and necessitates careful handling and storage in dark conditions to prevent degradation.
Modern Spectroscopic and Diffraction Methodologies (Applied to Organogold Complexes)
While specific, detailed modern spectroscopic and diffraction studies exclusively on diethylgold bromide are not extensively reported in readily available literature, the techniques applied to analogous organogold complexes provide a clear framework for how its structure would be definitively characterized today. The primary oxidation states for organogold compounds are +1 and +3, with gold(I) complexes typically exhibiting linear geometry and gold(III) complexes having a square planar arrangement. wikipedia.org
Modern analytical methods are indispensable for a comprehensive understanding of the structure, bonding, and reactivity of organogold compounds. rsc.org Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various forms of vibrational and electronic spectroscopy are now standard. semi.ac.cn
Spectroscopic techniques provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to probe the organic framework of the molecule, confirming the presence and connectivity of the ethyl groups. Advanced techniques like two-dimensional IR (2D-IR) spectroscopy can be applied to study the ultrafast dynamics of molecules, offering insights into the flexibility of the metal-ligand framework. nih.gov X-ray fluorescence (XRF) is another powerful technique for determining the elemental composition of materials. opengeology.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Alkylgold(III) Species
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of alkylgold(III) complexes in solution. While specific NMR data for diethylgold(III) bromide is not extensively detailed in the literature, analysis of related alkylgold(III) species provides significant insight into the expected spectral features. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the gold center and the nature of the ancillary ligands. researchgate.net
For instance, in studies of various gold(III) hydride complexes, the ¹H NMR chemical shifts of the hydride ligand are shown to be remarkably sensitive to the coordination geometry, spanning a wide range from δ -8.5 to +7 ppm. acs.org This demonstrates the profound influence of the cis and trans ligands on the electronic shielding of the nuclei. acs.org In the case of alkylgold(III) fluoride (B91410) complexes, such as the monomeric species cis-(IPr)AuMeF₂, ¹⁹F NMR spectroscopy is particularly informative. nih.gov This complex exhibits distinct fluorine signals at δ -200 (doublet) and δ -233 (doublet of quartets), with a ²JFF coupling constant of 81.3 Hz and a ³JHF coupling constant of 8.6 Hz, confirming the cis arrangement of the fluoride ligands and their coupling to the methyl protons. nih.gov
Table 1: Selected NMR Data for a Related Alkylgold(III) Fluoride Complex
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| cis-(IPr)AuMeF₂ | ¹⁹F | -200 | d | ²JFF = 81.3 | nih.gov |
| ¹⁹F | -233 | dq | ²JFF = 81.3, ³JHF = 8.6 | nih.gov |
This table presents NMR data for a related methylgold(III) difluoride complex to illustrate the application of the technique.
Infrared (IR) Spectroscopy for Ligand Bonding Analysis
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing valuable information about the functional groups and the nature of chemical bonds within a compound. In the context of diethylgold(III) bromide, IR spectroscopy would be instrumental in identifying the characteristic stretching and bending frequencies associated with the diethyl and bromide ligands attached to the gold(III) center.
The analysis of IR spectra allows for the confirmation of the presence of specific ligands and provides insight into their bonding environment. For example, the Au-C stretching vibrations in alkylgold(III) complexes typically appear in the far-IR region, and their frequency can be correlated with the strength of the gold-carbon bond. Similarly, the Au-Br stretching frequency would provide direct evidence for the coordination of the bromide ligand. Although a specific IR spectrum for diethylgold(III) bromide is not provided, the principles of IR analysis are universally applied to organogold compounds for ligand characterization. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to assign vibrational modes and to compare theoretical frequencies with experimental values. researchgate.net
X-ray Diffraction Studies for Molecular Geometry and Crystal Structure
For related alkylgold(III) complexes, X-ray crystallography has been crucial in establishing their structures. For example, the solid-state structure of a dicationic, fluoride-bridged dimeric gold(III) complex, [(PCy₃)AuMe(μ-F)]₂[F]₂, was determined by X-ray diffraction. nih.gov This analysis revealed a dinuclear structure with bridging fluoride ligands, providing key insights into the stabilizing influence of such arrangements. nih.gov The study yielded precise bond lengths and angles, which are fundamental to understanding the compound's stability and reactivity. nih.gov
Should single crystals of diethylgold(III) bromide be obtained, X-ray diffraction would be expected to confirm a square-planar geometry around the gold(III) center, which is characteristic of d⁸ metal ions. The analysis would provide the exact Au-C and Au-Br bond lengths and the C-Au-C and C-Au-Br bond angles, offering an unambiguous depiction of its molecular structure.
Table 2: Selected Crystallographic Data for a Related Dimeric Alkylgold(III) Fluoride Complex
| Parameter | Value | Reference |
| Compound | [(PCy₃)AuMe(μ-F)]₂[F]₂ | nih.gov |
| Au-C(1) Bond Length | 1.968(4) Å | nih.gov |
| Au-F(1) Bond Length | 2.034(3) Å | nih.gov |
| Au-F(1#) Bond Length | 2.124(3) Å | nih.gov |
| Au-Au(#) Distance | 3.1789(6) Å | nih.gov |
| Au-F(1)-Au(#) Angle | 99.69(12)° | nih.gov |
This table presents key structural parameters for a related alkylgold(III) fluoride dimer, illustrating the type of data obtained from X-ray diffraction studies.
Mass Spectrometry (MS) for Molecular Ion Identification
Mass spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for the analysis of organometallic compounds, as they can generate intact molecular ions from solution. upce.czuvic.ca
The application of ESI-MS to organogold(III) complexes allows for the direct observation of the molecular ion, which is crucial for confirming the compound's identity. nih.govnih.gov The isotopic pattern of gold (¹⁹⁷Au is the only natural isotope) and bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a characteristic isotopic signature for the molecular ion of diethylgold(III) bromide, facilitating its identification. huji.ac.il
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing the connectivity of the ligands and the relative strengths of the bonds. For instance, the sequential loss of ethyl and bromide ligands would be an expected fragmentation pathway for diethylgold(III) bromide. The reactivity of organogold(III) compounds with biological nucleophiles has also been studied using ESI-MS, offering insights into their potential mechanisms of action. nih.gov
Theoretical and Computational Chemistry of Organogold Iii Systems
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds in organogold(III) complexes like diethylgold bromide are fundamental to understanding their stability and behavior. Diethylgold bromide, with the chemical formula (C₂H₅)₂AuBr, features a gold atom in the +3 oxidation state. ontosight.ai This d⁸ metal center typically adopts a square planar geometry to maximize stability. wikipedia.org
The chemistry of gold is profoundly shaped by relativistic effects, a consequence of its high nuclear charge causing its inner electrons to move at speeds approaching the speed of light. smith.edunih.gov This leads to two major consequences for the valence orbitals: a significant contraction and stabilization of the 6s orbital and an expansion and destabilization of the 5d orbitals. smith.edu This phenomenon is sometimes referred to as the "gold maximum" of relativistic effects in group 11. nih.gov
The relativistic stabilization of the 6s orbital is a key factor in the chemistry of gold compounds. aip.orgresearchgate.net It increases the electron affinity of gold and contributes to the strength of the bonds it forms. smith.edu The destabilization of the 5d orbitals raises their energy, bringing them closer to the 6s orbital. This reduced energy gap is responsible for the characteristic yellow color of gold metal, as it allows for the absorption of blue light. smith.edu
In the context of organogold(III) complexes, these effects enhance the Lewis acidity of the gold center and influence the strength and nature of the gold-ligand bonds. smith.edunih.gov Relativistic effects can lead to significant bond contractions and affect molecular properties such as bond dissociation energies and force constants. aip.orgresearchgate.net For instance, calculations on diatomic gold compounds show that relativistic effects can cause bond contractions of up to 1.09 Å and can either stabilize or destabilize bonds depending on the ligand's electronegativity. aip.orgresearchgate.net
Table 1: Influence of Relativistic Effects on Atomic Gold Properties
| Property | Non-Relativistic Prediction | Relativistic (Observed) Effect | Consequence for Chemistry |
| 6s Orbital | Larger, less stable | Contracted, stabilized | Stronger covalent bonds, high electron affinity |
| 5d Orbitals | More contracted, stable | Expanded, destabilized | Reduced 5d-6s energy gap, influences color and bonding |
| Bond Lengths | Longer | Generally shorter (e.g., AuH⁺) aip.orgresearchgate.net | Stronger metal-ligand interactions |
| Lewis Acidity | Weaker | Stronger | Enhanced catalytic activity |
Molecular Orbital (MO) theory and its application in the form of Ligand Field Theory (LFT) provide a detailed framework for describing the bonding in coordination complexes like diethylgold bromide. wikipedia.orgbritannica.com LFT, a more sophisticated model than Crystal Field Theory, considers the covalent nature of metal-ligand bonds by applying MO principles. quora.combritannica.com
For a d⁸ metal ion such as Au(III) in a square planar geometry, the five d-orbitals split into four distinct energy levels. In the case of diethylgold bromide, which likely exists as a dimer, [Et₂AuBr]₂, to satisfy the four-coordinate preference of Au(III), each gold center is surrounded by two ethyl groups and two bridging bromide ions in a square planar arrangement.
The bonding can be described as follows:
σ-Bonding: The ligands (ethyl anions and bromide) donate electron pairs into the metal's empty orbitals. In a square planar field, the metal's dₓ²-y², pₓ, pᵧ, and s orbitals are of the correct symmetry to form σ-bonds with the four ligands. This results in the formation of four bonding molecular orbitals, which are filled by the ligand electrons, and four corresponding antibonding molecular orbitals.
π-Bonding: The filled metal dₓz, dᵧz, and dₓy orbitals can engage in π-bonding with suitable ligand orbitals. For ligands like bromide, which have filled p-orbitals, this interaction is of the ligand-to-metal π-donation type, which is generally weak. The most significant interaction involves the metal's filled d-orbitals and the empty σ* orbitals of the Au-C bonds, leading to π-backbonding that can influence bond strength.
The resulting MO diagram shows the d-orbital splitting. The dₓ²-y² orbital, pointing directly at the ligands, is strongly antibonding and highest in energy. The dxy orbital lies in the plane of the complex but between the ligands and is the next highest in energy. The dz² orbital is lower in energy, followed by the degenerate dₓz and dᵧz orbitals, which are typically non-bonding in a purely σ-framework. The eight d-electrons of Au(III) fill the four lower-energy d-orbitals (dₓz, dᵧz, dz², dₓy), leaving the high-energy dₓ²-y² orbital empty. This large energy gap between the highest occupied molecular orbital (HOMO, primarily dₓy) and the lowest unoccupied molecular orbital (LUMO, primarily dₓ²-y²) contributes to the stability of square planar d⁸ complexes.
Mechanistic Insights into Organogold(III) Transformations
Computational modeling is crucial for understanding the complex reaction mechanisms of organogold(III) compounds, which are often key intermediates in catalytic cycles. wikipedia.org
Reductive elimination is a fundamental step in many gold-catalyzed cross-coupling reactions, involving the formation of a new bond between two ligands and the reduction of the metal center (Au(III) to Au(I)). core.ac.uk Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces for these transformations. nih.govnih.gov
For complexes analogous to diethylgold bromide, such as [Au(CF₃)(Me)(X)(PR₃)] (where X = Br), several reductive elimination pathways have been investigated computationally. nih.govacs.orgresearchgate.net
Concerted Pathway: This involves the direct formation of the C-X bond from the four-coordinate square planar complex via a three-centered transition state. This pathway is often calculated to have a very high activation energy and is generally considered unfavorable. nih.gov
Dissociative Pathway: This mechanism begins with the dissociation of a ligand (e.g., a phosphine) to form a three-coordinate, T-shaped Au(III) intermediate. Reductive elimination then occurs from this coordinatively unsaturated species. Mechanistic studies on the reductive elimination of ethane (B1197151) or methyl bromide from [Au(CF₃)(Me)(X)(PR₃)] complexes suggest this pathway is viable. nih.govacs.org
Sₙ2-type Pathway: This pathway involves the initial dissociation of the anionic ligand (e.g., bromide), creating a cationic three-coordinate intermediate. The dissociated anion then acts as a nucleophile, attacking the carbon of the alkyl group in an Sₙ2-like fashion to form the product. nih.govacs.org For complexes with labile anionic ligands, this Sₙ2 mechanism has been shown through computational modeling to be a highly favorable pathway. nih.govacs.org
Table 2: Calculated Reductive Elimination Pathways for a Model Au(III) Complex
| Pathway | Initial Step | Key Intermediate | Transition State | Relative Free Energy Barrier (kcal/mol) | Reference |
| Phosphine (B1218219) Dissociation | PPh₃ dissociation | Tricoordinate [Au(CF₃)(Me)(Br)] | Reductive elimination from tricoordinate species | Favorable | nih.govacs.org |
| Anion Dissociation (Sₙ2) | Br⁻ dissociation | Cationic [Au(CF₃)(Me)(PPh₃)]⁺ | Sₙ2 attack of Br⁻ on methyl group | Can be more favorable depending on ligand X | nih.gov |
| Concerted | None | Four-coordinate complex | Three-centered C-Br bond formation | High, unfavorable | nih.gov |
Note: Energies are illustrative based on findings for analogous systems.
The gold-carbon bond is a central feature of organogold chemistry. Theoretical studies have provided significant insight into its nature and reactivity. The Au-C bond in organogold(III) complexes is a strong, predominantly covalent bond. nih.gov Its properties are influenced by the other ligands attached to the gold center.
Photoelectron spectroscopy combined with theoretical calculations on gold-alkynyl complexes revealed that the Au-C bond is one of the strongest gold-ligand bonds known. nih.gov The strength of the Au-C bond was found to correlate inversely with the bond order and to increase with the electronegativity of the ancillary ligands. nih.gov In stable Au(III) complexes formed by C-C bond activation, the Au-C bond distances are typically short (around 2.03-2.05 Å), indicating a strong interaction. nih.gov
Theoretical models are used to rationalize the reactivity of the Au-C bond in various transformations, such as migratory insertion and reductive elimination. For example, studies on gold(III) carbonyl complexes showed that while migratory insertion of CO into the Au-C bond is difficult, nucleophilic attack on the coordinated carbonyl can lead to reductive C-C bond formation. rsc.org The cleavage of the gold-carbon bond is a key step in many synthetic applications, and understanding its energetics is vital for reaction design. researchgate.net
The high reduction potential of the Au(III)/Au(I) couple means that gold(III) intermediates are often unstable and prone to reductive elimination. nih.gov The strategic choice of ligands is therefore critical to stabilize the +3 oxidation state and modulate the complex's reactivity. frontiersin.org
Chelating ligands, especially pincer-type ligands like (C^N^C) or (P^N^C), are particularly effective at stabilizing Au(III) centers. nih.govnih.govacs.org By occupying three coordination sites, these ligands create a rigid framework that sterically and electronically disfavors the structural changes required for decomposition pathways. This has enabled the synthesis and characterization of otherwise elusive Au(III) species, such as hydroxo, formate, and hydride complexes. nih.govnih.govacs.org
The trans influence and trans effect of ligands also play a crucial role. semanticscholar.org The trans influence is a ground-state phenomenon where a ligand weakens the bond trans to itself. The trans effect is a kinetic phenomenon where a ligand increases the rate of substitution of the ligand trans to it. In square planar Au(III) complexes, ligands with a high trans influence, such as alkyl groups, will preferentially be located trans to ligands with a low trans influence, like nitrogen donors. semanticscholar.org This directed arrangement of ligands profoundly impacts the stability and reactivity of the complex, including the propensity for the Au-C bonds to undergo reductive elimination. semanticscholar.org
Predicting Stability and Reactivity of Organogold Species
The prediction of stability and reactivity for organogold(III) species, such as the specific compound diethylgold(III) bromide, relies heavily on theoretical and computational chemistry. These methods provide profound insights into reaction mechanisms, transition states, and the thermodynamic and kinetic parameters that govern the chemical behavior of these complexes. The inherent instability and transient nature of many organogold(III) intermediates make computational modeling an indispensable tool for understanding their properties where experimental characterization is challenging.
A primary focus of computational studies on organogold(III) complexes is the elucidation of pathways for reductive elimination. This fundamental reaction involves the formation of a new bond between two ligands attached to the gold center, with a concomitant reduction of the gold from Au(III) to Au(I). The stability of an organogold(III) compound is often dictated by the kinetic barrier to this process.
Mechanistic Pathways for Reductive Elimination
Computational studies, particularly those employing Density Functional Theory (DFT), have revealed that the mechanism of reductive elimination from square-planar d⁸ gold(III) centers is not uniform. It is highly sensitive to the nature of the ligands involved. For dialkylgold(III) halides like diethylgold(III) bromide, the mechanism can be predicted by analogy with closely studied model systems.
Research on complexes of the type [Au(CF3)(Me)(X)(PR3)] (where X can be a halide, such as Br) has been particularly illuminating. nih.govacs.org These studies show that for complexes with alkyl and bromide ligands, the dominant pathway for reductive elimination is a dissociative one. acs.org This mechanism involves an initial, often rate-limiting, dissociation of a neutral ligand (typically a phosphine) to form a three-coordinate, T-shaped Au(III) intermediate. nih.gov This coordinatively unsaturated species is highly reactive and readily undergoes subsequent C-X bond-forming reductive elimination.
Kinetic analyses of related dialkylgold(III) complexes have shown that these reactions are typically inverse first-order in phosphine concentration, meaning the reaction is severely inhibited by the presence of excess phosphine ligand. nih.gov This experimental finding strongly supports the computationally predicted dissociative mechanism, as the presence of free phosphine would push the initial equilibrium away from the required three-coordinate intermediate. nih.gov
In contrast, for analogous complexes where the halide is replaced by a weakly coordinating anion like triflate (OTf⁻) or perchlorate (B79767) (ClO₄⁻), both experimental and computational evidence point to a different mechanism. nih.govacs.org In these cases, the reaction proceeds via an Sₙ2-type pathway, involving the nucleophilic attack of the anion on the gold-bound carbon atom. acs.org
Computational Models and Data
DFT calculations are employed to map the potential energy surfaces for these competing reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a kinetic and thermodynamic profile of the reaction can be constructed. For a hypothetical complex like (PR3)Au(Et)2Br, the stability would be assessed by calculating the activation energy (ΔG‡) for the reductive elimination of bromoethane (B45996) (EtBr) or ethane (Et-Et).
Based on detailed studies of the analogous [Au(CF3)(Me)(Br)(PCy3)] system, the C(sp³)–Br reductive elimination is predicted to occur from a three-coordinate intermediate formed by phosphine dissociation. nih.govacs.org The table below summarizes the key mechanistic pathways and the factors influencing them for a model methylgold(III) system, which provides a strong basis for predicting the behavior of diethylgold bromide.
| Ligand (X) | Elimination Product | Predicted Mechanism | Key Influencing Factor | Reference |
|---|---|---|---|---|
| Me | Ethane (Me-Me) | Dissociative (via 3-coordinate intermediate) | Requires phosphine dissociation to enable C-C coupling. | acs.org |
| Br | Methyl Bromide (MeBr) | Dissociative (via 3-coordinate intermediate) | Phosphine dissociation is the rate-limiting step. | nih.govacs.org |
| OTf | Methyl Triflate (MeOTf) | SN2-type | Weakly coordinating anion acts as an internal nucleophile. | nih.gov |
| F | Methyl Fluoride (B91410) (MeF) | Dissociative (via 3-coordinate intermediate) | High activation barrier; competes with isomerization. | acs.org |
These computational findings indicate that the stability of diethylgold(III) bromide is intrinsically linked to the strength of the gold-phosphine bond. A more strongly bound phosphine ligand would increase the energy barrier for dissociation, thereby kinetically stabilizing the complex against reductive elimination.
Competing Reactions: Isomerization
Comparative Analysis Within the Broader Field of Organogold Iii Chemistry
Comparison with Other Dialkylgold(III) Halides
The properties of diethylgold bromide are best understood through comparison with its halide and alkyl analogues.
Influence of Halogen Identity (e.g., Chloride, Iodide) on Complex Properties
The identity of the halogen atom (X) in dialkylgold(III) halide dimers, [Au(C₂H₅)₂X]₂, significantly influences the complex's properties. This is due to the differing electronegativity, size, and polarizability of the halogens (Cl, Br, I).
The electronegativity trend (Cl > Br > I) and the Au-X bond strength trend (Au-Cl > Au-Br > Au-I) are critical. The more electronegative the halogen, the more polarized the Au-X bond, which can affect the Lewis acidity of the gold(III) center. The strength of the Au-X bond directly impacts the stability of the complex.
Reactivity is also heavily influenced by the halogen's ability to act as a leaving group, which follows the trend I⁻ > Br⁻ > Cl⁻. wikipedia.orgstackexchange.com This trend is evident in substitution reactions, where the halide is replaced, and in reductive elimination processes. For instance, in related Au(III) systems, the reductive elimination of methyl halides from [Au(CF₃)(Me)(X)(PR₃)] complexes occurs, demonstrating the lability of the Au-X bond. nih.govresearchgate.net While specific kinetic data for the diethylgold halide series is not extensively detailed in the literature, it is expected that the diethylgold iodide dimer would be more reactive towards substitution and potentially reductive elimination than diethylgold bromide or chloride under similar conditions.
Table 1: Comparative Properties of Halogens Relevant to [Au(C₂H₅)₂X]₂ Complexes
| Property | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Trend (Cl → I) |
| Electronegativity (Pauling) | 3.16 | 2.96 | 2.66 | Decreasing |
| Ionic Radius (pm) | 181 | 196 | 220 | Increasing |
| Au-X Bond Energy (approx. kJ/mol) | ~247 (AuCl) | ~213 (AuBr) | ~176 (AuI) | Decreasing |
| Leaving Group Ability | Good | Better | Best | Increasing |
Structural and Reactivity Differences among Related Derivatives
Structurally, diethylgold bromide exists as a planar, bromine-bridged dimer, [Au(C₂H₅)₂Br]₂. This is analogous to other gold(III) halides like gold(III) chloride (Au₂Cl₆) and gold(III) bromide (Au₂Br₆), which also form halogen-bridged dimers. materialsproject.org
Relationship to Mononuclear and Polynuclear Organogold Complexes
The structure of diethylgold bromide provides a clear example of the common structural motifs found in organogold chemistry.
Contrasting Dimeric Diethylgold Bromide with Monomeric Gold(III) Alkyl Complexes
Diethylgold bromide's native state is a dinuclear complex, [(C₂H₅)₂Au(μ-Br)]₂, where two bromide ligands bridge the two square-planar gold(III) centers. wikipedia.org This dimeric structure is common for organogold(III) halides in the absence of strong coordinating ligands.
In contrast, monomeric gold(III) alkyl complexes are typically achieved by introducing strong donor ligands, such as phosphines. nih.govrsc.org These ligands coordinate to the gold center, satisfying its coordination number of four and preventing the formation of halide bridges. For example, the reaction of a dimeric dialkylgold(III) halide, like [AuMe₂I]₂, with a suitable phosphine (B1218219) ligand (L) such as TPPTS (tris(3-sulfonatophenyl)phosphine) yields monomeric complexes like the neutral cis-[AuMe₂I(L)] or the cationic cis-[AuMe₂(L)₂]I. oup.comresearchgate.net The stability and reactivity of these monomers are then governed by the properties of the ancillary ligands (L). For instance, reductive elimination from these phosphine-stabilized monomers is often inhibited by excess phosphine ligand in solution, as the dissociation of a ligand is required to generate a reactive three-coordinate intermediate. oup.comnih.gov
Table 2: Structural Comparison of Dimeric vs. Monomeric Gold(III) Complexes
| Feature | Dimeric Diethylgold Bromide | Monomeric Dialkylgold(III) Phosphine Complex |
| Formula Example | [(C₂H₅)₂AuBr]₂ | cis-[Au(CH₃)₂I(PPh₃)] |
| Nuclearity | Dinuclear | Mononuclear |
| Gold Coordination | 4-coordinate, square planar | 4-coordinate, square planar |
| Bridging Ligands | Yes (μ-Br) | No |
| Terminal Ligands | Two ethyl groups per Au | Two alkyl groups, one halide, one phosphine per Au |
| Stabilizing Factor | Bridging halides complete the coordination sphere | Strong σ-donating phosphine ligand stabilizes the monomer |
| Typical State | Solid, in the absence of coordinating solvents/ligands | Often isolated as stable crystalline solids |
Bridging Ligand Architectures in Organogold(III) Chemistry
The bromide bridges in diethylgold bromide are a prime example of a fundamental structural motif in coordination chemistry. A bridging ligand, denoted by the Greek letter mu (μ), connects two or more metal centers. wikipedia.orglibretexts.orgyoutube.com In [(C₂H₅)₂Au(μ-Br)]₂, each bromine atom is a μ₂-ligand, as it links two gold atoms.
This bridging architecture is not unique to organogold halides. It is prevalent across inorganic and organometallic chemistry, particularly with halide and pseudohalide ligands. For gold, the simple gold(III) halides AuCl₃ and AuBr₃ exist as the dimers Au₂(μ-Cl)₂Cl₄ and Au₂(μ-Br)₂Br₄, respectively. This demonstrates that the tendency to form polynuclear structures via halide bridges is an intrinsic property of the gold(III) center, which is then carried over into its organometallic derivatives like diethylgold bromide. Other ligands, such as those with multiple donor atoms like dppm (bis(diphenylphosphino)methane), are explicitly designed to bridge two metal centers and are used to construct well-defined polynuclear gold complexes. wikipedia.orgresearchgate.net
Position in the Au(I)/Au(III) Redox Cycle in Homogeneous Systems
The Au(I)/Au(III) redox cycle is central to a growing number of gold-catalyzed cross-coupling reactions. nih.govnih.govresearchgate.net This cycle typically involves two key steps: the oxidative addition of a substrate to a gold(I) center to generate a gold(III) intermediate, and the subsequent reductive elimination from the gold(III) species to form the desired product and regenerate the catalytically active gold(I) species.
Within this catalytic framework, a species like diethylgold bromide represents a stable, isolable model of the gold(III) intermediate state. It can be formed, in principle, by the oxidative addition of ethyl bromide to a suitable Au(I)-ethyl precursor.
The most critical reaction of the Au(III) intermediate in the catalytic cycle is reductive elimination . This step involves the formation of a new bond between two ligands attached to the gold center, with the gold atom being reduced from the +3 to the +1 oxidation state. For a complex like diethylgold bromide, the key reductive elimination pathways would be:
C-C reductive elimination: The coupling of the two ethyl groups to form butane (B89635) (C₄H₁₀). This is a crucial step for forming new carbon-carbon bonds. oup.comoup.com
C-Br reductive elimination: The coupling of an ethyl group and a bromide ligand to form ethyl bromide (C₂H₅Br).
Studies have shown that the reductive elimination step from Au(III) complexes can be the rate-limiting step in a catalytic cycle and is often thermally unfavorable. nih.govnih.gov The choice of ligands, solvent, and additives can significantly influence the rate and selectivity of this process. oup.com The study of the decomposition and reactivity of diethylgold bromide and its derivatives provides fundamental insights into the factors that control this key product-forming step in homogeneous gold catalysis.
Understanding Oxidative Addition and Reductive Elimination in Gold Chemistry
Oxidative addition and its reverse reaction, reductive elimination, are fundamental processes in organometallic chemistry, particularly in catalytic cycles involving transition metals like gold. escholarship.orgwikipedia.org These reactions involve a change in both the oxidation state and the coordination number of the metal center. wikipedia.orglibretexts.org For gold, this typically involves cycling between the Au(I) and Au(III) states. wikipedia.orgescholarship.org
Oxidative Addition is a process where a metal complex with a vacant coordination site inserts into a covalent bond (e.g., C-X, H-H), increasing the metal's oxidation state and coordination number, typically by two. wikipedia.orglibretexts.orgnih.gov While common for many transition metals, the oxidation of Au(I) to Au(III) can be challenging due to the high oxidation potential of gold. rsc.org However, strategies such as ligand design and the use of specific oxidants like hypervalent iodine reagents (e.g., PhICl₂) can facilitate this step. escholarship.orgrsc.org The mechanism can vary, with possibilities including concerted pathways, radical processes, or an Sₙ2-type mechanism where the metal center nucleophilically attacks the substrate. wikipedia.org
Reductive Elimination is the reverse process, where two ligands on the metal center are eliminated to form a new covalent bond, while the metal's oxidation state and coordination number decrease by two. wikipedia.orglibretexts.org This step is crucial for product formation in many catalytic cycles. wikipedia.org In gold(III) complexes, such as those related to Diethylgold bromide, reductive elimination leads to the formation of C-C or C-X bonds. jst.go.jpnih.gov
Mechanistic studies on various Au(III) complexes have revealed several pathways for reductive elimination:
Dissociative Pathway: This involves the initial dissociation of a ligand to form a three-coordinate, T-shaped intermediate, from which the new bond is formed. This has been observed for the elimination of ethane (B1197151) from certain Au(III) complexes. nih.govacs.org
Sₙ2-type Pathway: In this mechanism, a nucleophile attacks a gold-bound carbon atom, leading to the reductive elimination product. This pathway is considered a likely route for reductive elimination from Au(III) alkyl complexes, especially with weakly coordinating anions. nih.govacs.org
Direct Elimination: Reductive elimination can also occur directly from the four-coordinate square planar complex. nih.gov
The choice of pathway and the selectivity of the reaction are highly dependent on the nature of the ligands attached to the gold center. acs.orgnih.gov For instance, in complexes of the type (PPh₃)Au(CF₃)(aryl)(X), where X is a halide, the selectivity for C-C versus C-X bond formation is strongly influenced by the halide. acs.orgnih.gov The selectivity for C-CF₃ bond formation increases in the order I < Br < Cl < F, which correlates with the increasing strength of the Au(III)-X bond. acs.orgnih.govacs.org
| Mechanism | Description | Example Reaction |
| Dissociative | A ligand dissociates to form a tricoordinate intermediate before elimination. | Elimination of ethane from [Au(CF₃)(Me)₂(PR₃)]. nih.govacs.org |
| Sₙ2-type | A nucleophile attacks a gold-bound carbon, displacing the gold complex. | Reductive elimination from [Au(CF₃)(Me)(OTf)(PPh₃)]. nih.govacs.org |
| Halide-Dependent | The halide ligand influences selectivity between C-C and C-X elimination. | Thermolysis of (PPh₃)Au(CF₃)(aryl)(X) (X=I, Br, Cl, F). acs.orgnih.gov |
Gold(III) as a Hard Lewis Acid in Coordination Chemistry
In coordination chemistry, the concept of Hard and Soft Acids and Bases (HSAB) is used to predict the stability of complexes. Gold(I) is considered a soft Lewis acid, preferring to bond with soft ligands like phosphines and thiolates. wikipedia.orgacs.org In contrast, Gold(III) exhibits harder Lewis acid character. wikipedia.orgacs.org This difference in Lewis acidity leads to divergent reactivity between Au(I) and Au(III) complexes. acs.org
The harder Lewis acidity of Au(III) makes it more effective at activating "harder" substrates, such as carbonyl compounds. wikipedia.orgacs.org For example, Au(III) complexes can catalyze the conjugate addition to α,β-unsaturated carbonyl compounds, a reaction for which analogous Au(I) complexes show no catalytic activity. nih.govacs.org This reactivity is attributed to the ability of the harder Au(III) center to coordinate effectively with the hard oxygen atom of the carbonyl group. acs.org
Theoretical studies comparing chloride complexes of Au(I) and Au(III) with various ligands have been conducted to better understand the effect of the oxidation state on reactivity. researchgate.netcsic.esbohrium.commanchester.ac.uk These studies confirm the distinct Lewis acid profiles of the two oxidation states. The enhanced Lewis acidity of Au(III) is also harnessed in catalysis, where it can activate alkenes and alkynes for nucleophilic attack. acs.org While both Au(I) and Au(III) can perform this role, their differing hard/soft character can lead to different product isomers in certain reactions, such as the cyclization of haloallenyl ketones. acs.org
The coordination environment significantly influences the Lewis acidity of the gold center. The introduction of specific ligands can modulate this property. For instance, P,N-chelated gold(III) complexes show strong coordination of the hard nitrogen donor to the Au(III) center, a characteristic feature of hard-hard interactions. nih.govacs.org This contrasts with analogous Au(I) complexes where coordination to the nitrogen is much weaker. nih.govacs.org
| Factor | Influence on Gold(III) Lewis Acidity |
| Oxidation State | The +3 oxidation state confers harder Lewis acid character compared to the +1 state. wikipedia.orgacs.org |
| Ligand Donor Atom | Hard donor atoms (e.g., N, O, F) form stable complexes with the hard Au(III) center. acs.orgnih.govacs.org |
| Substrate Activated | More effective for activating hard functional groups like carbonyls for nucleophilic attack. nih.govacs.org |
| Catalytic Reactivity | Can lead to different reactivity and product selectivity compared to softer Au(I) catalysts. acs.org |
Future Research Directions and Unexplored Avenues in Organogold Chemistry
Development of Novel Synthetic Strategies for Organogold(III) Species
The synthesis of organogold(III) compounds, including dialkylgold(III) halides like diethylgold bromide, has traditionally relied on methods such as the reaction of a gold(III) salt with an organometallic reagent, like a Grignard reagent. wikipedia.org However, the future of the field hinges on the development of more sophisticated and versatile synthetic protocols.
Recent advancements point toward several promising directions:
Oxidative Addition: A general route to arylgold(III) complexes has been developed using the oxidative addition of aryldiazonium salts to gold(I) precursors under mild photochemical conditions, such as irradiation with a blue LED. rsc.org This method expands the range of accessible organogold(III) compounds beyond what is achievable with traditional aurating agents.
Mechanochemistry: Solvent-free mechanochemical methods, utilizing ball milling, have emerged as an efficient and environmentally benign alternative for synthesizing various organo-gold(III) complexes. researchgate.net This approach offers a new perspective for creating these compounds under mild and practical conditions. researchgate.net
Ligand-Directed Synthesis: The use of carefully designed chelating ligands, such as P,N-donor ligands, has been shown to circumvent common problems in gold(III) chemistry, like the oxidation of phosphine (B1218219) ligands. acs.orgresearchgate.net This strategy allows for the generation of stable P,N-chelated gold(III) complexes with controlled counterions, providing access to previously elusive structures. acs.orgresearchgate.net These ligand-based approaches are crucial for stabilizing the gold(III) center and preventing its reduction. researchgate.net
These novel strategies are essential for creating a wider diversity of organogold(III) compounds with tailored electronic and steric properties, moving far beyond simple alkyl halides. researchgate.net
Advanced Spectroscopic Probes for Reaction Dynamics
Characterizing stable organogold compounds like diethylgold bromide is routinely accomplished with standard techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov However, understanding the intricate mechanisms of gold-catalyzed reactions requires more advanced probes capable of monitoring fleeting intermediates and complex reaction kinetics.
Future research will increasingly rely on:
Time-Resolved Spectroscopy: Techniques like stopped-flow UV-Vis spectroscopy can be employed to follow the kinetics of substitution reactions in square-planar gold(III) complexes, providing insight into whether a reaction proceeds through a solvolytic pathway or direct nucleophilic attack. nih.govfrontiersin.org
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for investigating the interactions of organogold(III) complexes with biological molecules like proteins and peptides. researchgate.netnih.gov It allows for the characterization of the resulting adducts, offering clues to the compound's mode of action in biological systems. researchgate.netnih.gov
Quantum Crystallography: High-resolution X-ray diffraction, combined with Hirshfeld atom refinement, allows for a detailed analysis of the electron density distribution in organogold crystals. researchgate.netiucr.org This technique can experimentally probe the consequences of relativistic effects on bonding and validate theoretical models, providing a deeper understanding of the electronic structure. researchgate.netnih.gov
These advanced methods provide a window into the dynamic behavior of organogold complexes, which is crucial for designing more efficient catalysts and understanding their function in complex environments.
Theoretical Predictions for Undiscovered Organogold Motifs
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for navigating the landscape of organogold chemistry. nih.govfrontiersin.org It provides a powerful means to predict the properties and existence of organogold motifs that have not yet been synthesized in the laboratory.
The predictive power of theoretical chemistry is being harnessed to:
Predict Stability and Reactivity: DFT calculations can clarify the chemical reactivity and stability of compounds by analyzing their frontier molecular orbitals (HOMO and LUMO). nih.govfrontiersin.org This allows researchers to screen potential synthetic targets in silico before committing to laboratory work.
Elucidate Reaction Mechanisms: Computational modeling is used to map out the energetic pathways of complex reactions. For instance, it has been used to study the mechanism of formation for P,N-chelated gold(III) catalysts and their subsequent reactivity in synthetically useful transformations. researchgate.net
Discover Novel Structures: Computational structure prediction (CSP) methods, which have been used to discover new porous organic cage crystals, could be adapted to predict new, stable organogold crystal structures and bonding motifs. nih.gov This predictive capability can guide synthetic chemists toward creating entirely new classes of organogold compounds with unique properties.
By combining theoretical predictions with synthetic efforts, researchers can more efficiently explore the vast chemical space of organogold chemistry and uncover fundamentally new structural and reactive patterns.
Controlled Synthesis of Specific Coordination Geometries
The coordination geometry of an organometallic complex is fundamental to its reactivity and stability. For organogold(III) compounds like diethylgold bromide, the d⁸ electron configuration of the gold(III) ion strongly favors a square planar geometry. wikipedia.orgnih.gov The challenge and future direction lie in the precise and controlled synthesis to enforce this geometry while incorporating a variety of functional organic ligands.
Key strategies for achieving this control include:
Chelating Ligands: The use of bidentate or tridentate "pincer" ligands is a primary strategy for stabilizing the square-planar geometry of gold(III) complexes. nih.govresearchgate.net Ligands that form five- or six-membered chelate rings with the gold center, such as C^N, P^N, or C^N^C ligands, can lock the complex into the desired geometry and enhance its stability against decomposition or ligand exchange. rsc.orgresearchgate.netacs.org
Managing Ligand Reactivity: A significant challenge in synthesizing phosphine-ligated gold(III) complexes is the propensity for the phosphine to be oxidized by the gold(III) center. acs.org Novel synthetic routes that circumvent this issue, for example by oxidizing a pre-formed gold(I)-phosphine complex, are critical for accessing stable phosphorus-containing gold(III) species. acs.orgresearchgate.net
Counterion Control: In the synthesis of cationic organogold(III) complexes, the choice of counterion is crucial. Using salts with weakly coordinating anions (e.g., SbF₆⁻ or PF₆⁻) prevents the anion from interfering with the gold center's coordination sphere and helps to isolate the target complex. rsc.orgacs.org
Future work will focus on designing more sophisticated ligand frameworks that not only stabilize the square planar geometry but also impart specific functionalities, allowing for the creation of organogold(III) complexes with tailored catalytic or material properties.
Elucidation of Relativistic Effects in Gold-Carbon Bonding
The chemistry of gold is fundamentally different from that of its lighter congeners, a distinction largely attributable to relativistic effects. aip.org Because gold has a large nuclear charge, its inner-shell electrons travel at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of their orbitals. smith.edu
Orbital Contraction and Expansion: The most significant consequence is the relativistic contraction and stabilization of the 6s orbital and the expansion and destabilization of the 5d orbitals. smith.edu This alters the energy levels of the valence orbitals, influencing bond strengths and reactivity.
Bond Properties: Relativistic effects are directly responsible for the strength of many gold-ligand bonds. smith.edu The relativistic contraction of the 6s orbital leads to shorter and stronger bonds than would otherwise be expected. aip.org Theoretical studies have shown that relativistic effects can either stabilize or destabilize a gold-ligand bond depending on the electronegativity of the ligand. aip.org
Electron Density: The influence of relativity is not confined to the core electrons but extends to the valence and bonding regions. researchgate.netnih.gov High-resolution X-ray diffraction studies have confirmed that differences in electron density due to relativistic effects are significant and measurable in organogold compounds, validating the importance of including relativity in theoretical models. researchgate.netnih.gov
A deep understanding of these uniquely relativistic phenomena is essential for rationalizing the observed reactivity of gold catalysts and for accurately predicting the properties of new organogold compounds. smith.edu
Exploration of Gold's Unconventional Oxidation States in Organic Compounds
The vast majority of organogold chemistry is built upon the Au(I) and Au(III) oxidation states, which typically exhibit linear and square planar geometries, respectively. wikipedia.org A significant frontier in the field is the synthesis and stabilization of organometallic compounds featuring gold in less common or "unconventional" oxidation states.
Future research in this area will focus on:
Gold(II) Complexes: The Au(II) oxidation state is rare, as these species are often unstable and tend to disproportionate into Au(I) and Au(III). sciencedaily.com However, chemists have successfully isolated and characterized mononuclear gold(II) complexes, often stabilized by porphyrin or other specialized ligand frameworks. sciencedaily.com Understanding the electronic structure of these d⁹ complexes, including distortions caused by the Jahn-Teller effect, provides fundamental insights and may reveal new reactive pathways. sciencedaily.com
Gold(0) Complexes: While metallic gold is in the Au(0) state, molecular organogold compounds with a formal oxidation state of zero are exceedingly rare. The stabilization of such species, likely within cluster compounds or with highly specialized ligands, represents a major synthetic challenge and an opportunity to explore new types of gold-gold and gold-ligand bonding.
High-Valent Gold: There is growing interest in preparing organometallic compounds with metals in very high oxidation states. researchgate.net While organogold(V) remains elusive, theoretical studies suggest the possibility of even higher states like Au(IV) and Au(VI) under certain conditions, typically stabilized by strongly oxidizing and highly electronegative ligands such as fluoride (B91410). researchgate.net The future challenge lies in incorporating organic fragments into the coordination sphere of these high-valent gold centers, which could unlock unprecedented reactivity.
The pursuit of unconventional oxidation states pushes the boundaries of our understanding of chemical bonding and opens the door to novel catalytic cycles and materials.
Q & A
Q. What are the primary hazards associated with Diethylgold bromide, and how should they be mitigated in laboratory settings?
Diethylgold bromide is classified as a forbidden substance due to its high reactivity and potential hazards, including acute toxicity and instability under specific conditions . Mitigation strategies include:
- Using inert atmospheres (e.g., argon or nitrogen) to prevent unintended reactions.
- Implementing engineering controls (e.g., fume hoods) and PPE such as chemical-resistant gloves, goggles, and flame-retardant lab coats .
- Prohibiting open flames or sparks in proximity, as it may decompose into hazardous byproducts like gold(III) bromide or flammable gases .
Q. Why is Diethylgold bromide classified as a forbidden substance in transport, and what implications does this have for research?
Its forbidden status under air transport regulations (UN/ID listings) stems from risks of explosive decomposition and acute toxicity . Researchers must:
- Source existing samples through controlled, licensed suppliers (if permissible).
- Prioritize computational modeling or alternative compounds for experimental work.
- Adhere to institutional safety protocols for storage, including segregation from incompatible materials (e.g., oxidizers) .
Q. What analytical techniques are recommended for characterizing Diethylgold bromide in inert environments?
- Spectroscopic Methods : Raman spectroscopy to monitor structural stability under controlled atmospheres.
- Thermogravimetric Analysis (TGA) : To study decomposition thresholds and identify hazardous byproducts .
- X-ray Diffraction (XRD) : For crystallographic analysis to confirm purity and phase transitions.
Advanced Research Questions
Q. How can researchers design experiments to study the decomposition pathways of Diethylgold bromide under varying environmental conditions?
- Controlled Environmental Chambers : Simulate humidity, temperature, and oxygen levels to trigger and monitor decomposition.
- In Situ Spectroscopy : Use FTIR or mass spectrometry to capture real-time gaseous byproducts (e.g., bromine or gold oxides) .
- Comparative Studies : Cross-reference data with analogous organogold compounds (e.g., dimethylgold selenocyanate) to identify reaction mechanisms .
Q. What methodologies are effective in resolving contradictions in reported reactivity data of Diethylgold bromide across studies?
- Meta-Analysis : Systematically evaluate experimental conditions (e.g., solvent purity, atmospheric controls) that may explain discrepancies .
- Reproducibility Protocols : Follow standardized procedures from primary literature, ensuring alignment with safety guidelines (e.g., inert glovebox techniques) .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict reactivity under untested conditions, validating against empirical data .
Q. What are the challenges in synthesizing Diethylgold bromide, and what alternative synthetic routes have been explored?
- Challenge : Sensitivity to moisture and oxygen, leading to incomplete reactions or hazardous intermediates.
- Alternative Routes :
- Low-Temperature Synthesis : Using cryogenic conditions (-30°C) to stabilize intermediates.
- Ligand-Stabilized Precursors : Employing chelating agents (e.g., phosphines) to control reaction kinetics .
- Electrochemical Methods : Reducing gold(III) precursors in bromide-rich electrolytes to bypass unstable intermediates .
Data Integrity and Compliance
Q. How should researchers ethically address the use of Diethylgold bromide given its forbidden status?
- Literature-Based Studies : Focus on meta-analyses of historical data rather than new synthesis.
- Institutional Approvals : Secure ethics and safety committee reviews for any experimental work, emphasizing risk-benefit analysis .
- Transparency : Clearly document limitations in methodologies due to restricted access to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
